"Methyl 2-(3-oxocyclopentyl)acetate" CAS number 34130-51-3 properties
"Methyl 2-(3-oxocyclopentyl)acetate" CAS number 34130-51-3 properties
An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate (CAS 34130-51-3): Properties, Synthesis, and Applications in Drug Discovery
Introduction
Methyl 2-(3-oxocyclopentyl)acetate is a bifunctional organic molecule featuring a ketone within a five-membered ring and a methyl ester side chain. Its significance in synthetic organic chemistry, particularly within the pharmaceutical and life sciences sectors, is substantial. The cyclopentanone core is a prevalent structural motif in a vast array of biologically active natural products, including prostaglandins, which are critical signaling molecules in numerous physiological and pathological processes.[1] Consequently, this compound serves as a high-value chiral building block and a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, core reactivity, synthetic utility, and strategic applications. It aims to deliver not just data, but also the underlying scientific rationale for its application in modern chemical synthesis.
Physicochemical and Spectroscopic Properties
The fundamental properties of a synthetic intermediate are critical for its effective use in experimental design. While comprehensive experimental data for this specific compound is often proprietary to chemical suppliers, a combination of data from vendors and computational predictions provides a solid foundation for its handling and characterization.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and computed physical properties for Methyl 2-(3-oxocyclopentyl)acetate.
| Property | Value | Source(s) |
| CAS Number | 34130-51-3 | [4][5][6][7] |
| IUPAC Name | methyl 2-(3-oxocyclopentyl)acetate | |
| Molecular Formula | C₈H₁₂O₃ | [3][6] |
| Molecular Weight | 156.18 g/mol | [3][6] |
| Canonical SMILES | C1CC(=O)CC1CC(=O)OC | |
| Topological Polar Surface Area | 43.4 Ų | [6] |
| Rotatable Bond Count | 3 | [6] |
Note: Some properties like boiling and flash points are often computationally predicted and should be confirmed with experimental data where possible.
Spectroscopic Characterization
Full spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are the gold standard for structure confirmation and purity assessment. While specific spectra are not broadly published, suppliers like BLD Pharm indicate the availability of such analytical documentation upon request.[5] Researchers procuring this material should always obtain and verify the Certificate of Analysis (CoA) to ensure material integrity.
The Cyclopentanone Core: A Hub of Reactivity
The synthetic power of Methyl 2-(3-oxocyclopentyl)acetate stems from its two distinct functional groups: the cyclopentanone ketone and the methyl ester. This duality allows for a wide range of selective chemical transformations, making it a versatile scaffold for building molecular complexity.[1]
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Ketone Moiety : The carbonyl group is an electrophilic center, susceptible to nucleophilic attack. It also allows for functionalization at the α-carbon positions through enolate chemistry.
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Ester Moiety : The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into other functional groups, providing a handle for side-chain elaboration.[1]
The diagram below illustrates the principal reaction pathways available from this core structure.
Caption: Core reactivity pathways of Methyl 2-(3-oxocyclopentyl)acetate.
Synthetic Strategies and Methodologies
The preparation of enantiomerically pure forms of this intermediate is of paramount importance for drug development. Asymmetric synthesis provides the most direct route to these chiral building blocks.
Conceptual Synthetic Workflow: Asymmetric Conjugate Addition
A well-established method for synthesizing chiral cyclopentanones is the asymmetric conjugate addition of a nucleophile to a cyclopentenone precursor. For the (R)-enantiomer, this involves the addition of a silyl ketene acetal to a 2-carboxycyclopentenone, promoted by a chiral titanium complex.[2][3] This approach establishes the desired stereocenter with high enantioselectivity.
Caption: Conceptual workflow for the asymmetric synthesis of the target compound.
Experimental Protocol: Reduction of the Cyclopentanone
To illustrate the compound's utility, the following protocol details a standard laboratory procedure for the selective reduction of the ketone to the corresponding alcohol, a common step in natural product synthesis.
Objective: To selectively reduce the ketone of Methyl 2-(3-oxocyclopentyl)acetate to a hydroxyl group using sodium borohydride.
Materials:
-
Methyl 2-(3-oxocyclopentyl)acetate (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve Methyl 2-(3-oxocyclopentyl)acetate in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C. The rationale for cooling is to control the rate of reaction and minimize potential side reactions, thereby improving selectivity.
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 10-15 minutes. Adding the reducing agent slowly prevents a rapid, exothermic reaction and ensures a controlled reduction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-(3-hydroxycyclopentyl)acetate.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure alcohol.
Applications in Research and Drug Development
The value of Methyl 2-(3-oxocyclopentyl)acetate is most evident in its application as a versatile starting material for high-value targets.
-
Prostaglandin Synthesis: The cyclopentane ring is the core of all prostaglandins. This intermediate provides the basic scaffold, which can be elaborated through stereocontrolled reactions to install the requisite side chains and functional groups of various prostaglandin analogues.[1]
-
Chiral Intermediates: As demonstrated, enantiomerically pure versions of this compound are crucial drug intermediates.[2][3] Access to specific stereoisomers is often a regulatory requirement and is fundamental to achieving the desired pharmacological activity while minimizing off-target effects.
-
Fragrance and Flavor Industry: Related structures, such as Methyl Dihydrojasmonate (Hedione), are widely used in the fragrance industry.[8][9] Synthetic routes to these compounds often proceed through intermediates similar to Methyl 2-(3-oxocyclopentyl)acetate.
Caption: Role as a key intermediate toward complex, high-value molecules.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for CAS 34130-51-3 is not widely public, data from closely related organic esters and ketones provides a strong basis for safe handling protocols. The compound should be treated as a potentially flammable liquid and an irritant.
Precautions for Safe Handling:
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[11] Use spark-proof tools and explosion-proof equipment where necessary.[11]
-
Hygiene: Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the work area.[8]
Conditions for Safe Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[11][12]
Conclusion
Methyl 2-(3-oxocyclopentyl)acetate, CAS 34130-51-3, is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its strategic combination of a reactive cyclopentanone core and a modifiable ester side chain makes it an indispensable building block for constructing complex and biologically significant molecules. For scientists in drug discovery and process development, a thorough understanding of its properties, reactivity, and synthetic context is essential for leveraging its full potential in the creation of novel therapeutics and other high-value chemical entities.
References
-
Synerzine. (2018, June 22). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester Safety Data Sheet. [Link]
-
PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. [Link]
- Google Patents. (2011).
-
MOLBASE Encyclopedia. 2-(3-oxocyclopentyl)acetic acid|3128-05-0. [Link]
-
PubChemLite. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3). [Link]
- Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
Organic Syntheses. Procedure for the thermolysis of 2-azido-3-pyridine acrylates. [Link]
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